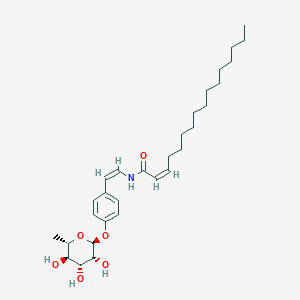

![molecular formula C13H24O10 B1264037 [(2->6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside](/img/structure/B1264037.png)

[(2->6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(2->6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside is a fructan derivative consisting of (2->6)-beta-D-fructan attached to an alpha-D-glucopyranosyl residue via a (1<->1) linkage.

Wissenschaftliche Forschungsanwendungen

Preparation and Characterization

- Researchers Kelleher and Bhavanandan (1986) explored the synthesis and characterization of related beta-D-fructofuranosyl compounds, providing foundational knowledge for understanding the chemical properties and potential applications of these substances Kelleher & Bhavanandan, 1986.

Biological Activity and Health Applications

- Narasimhan et al. (2006) found that a fructo-oligosaccharide from Chlorophytum borivilianum, structurally similar to (2→6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside, exhibited significant antidiabetic and moderate antioxidant activities in streptozotocin-induced diabetic animals. This suggests potential health benefits related to diabetes management Narasimhan et al., 2006.

Bioactive Compounds

- Wang et al. (2003) isolated bioactive sucrose esters, including compounds structurally related to (2→6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside, from Bidens parviflora. These compounds showed biological activities like histamine release inhibition and anti-inflammatory effects Wang et al., 2003.

Molecular Interactions

- Sakuma et al. (2014) analyzed a compound similar to (2→6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside for its weak affinity with yeast beta-fructofuranosidase using NMR spectroscopy. This research contributes to our understanding of enzyme-substrate interactions in molecular biology Sakuma et al., 2014.

Conformational Analysis

- Waterhouse, Horváth, and Liu (1992) conducted a conformational analysis of beta-D-fructofuranosyl-(2→6)-beta-D-glucopyranoside through molecular mechanics calculations. Their findings provide insights into the molecular structure and potential reactivity of such compounds Waterhouse et al., 1992.

Isolation and Identification from Natural Sources

- Thavarajah and Low (2006) identified and isolated oligosaccharides, including structures similar to (2→6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside, from commercial total invert sugar. This highlights the compound's presence in common sugar products and its potential for further study in food science Thavarajah & Low, 2006.

Eigenschaften

Molekularformel |

C13H24O10 |

|---|---|

Molekulargewicht |

340.32 g/mol |

IUPAC-Name |

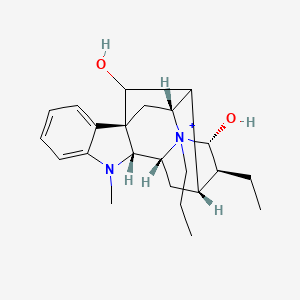

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-ethyloxane-3,4,5-triol |

InChI |

InChI=1S/C13H24O10/c1-2-5-7(16)9(18)10(19)12(21-5)23-13(4-15)11(20)8(17)6(3-14)22-13/h5-12,14-20H,2-4H2,1H3/t5-,6-,7-,8-,9+,10-,11+,12-,13+/m1/s1 |

InChI-Schlüssel |

SPZBBERMIORPHS-WSPRHHJNSA-N |

Isomerische SMILES |

CC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |

Kanonische SMILES |

CCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine](/img/structure/B1263957.png)

![(2S,3R,4R,5S)-4-amino-2-[(3R,4R,6R)-4,6-diamino-3-[[(2S,3R,5S)-3-amino-6-(aminomethyl)-5-hydroxy-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B1263966.png)

![[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate](/img/structure/B1263967.png)

![1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263972.png)